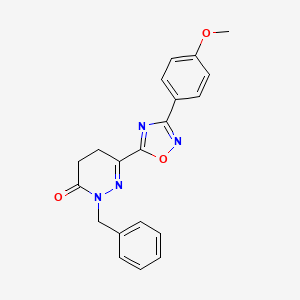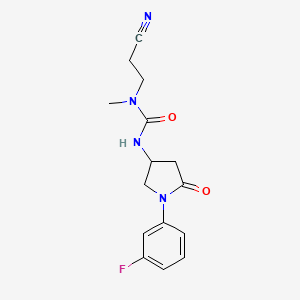
1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which includes a cyanoethyl group, a fluorophenyl group, and a pyrrolidinone ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.
Addition of the Cyanoethyl Group: This can be done through a Michael addition reaction, where a cyanoethyl compound is added to the intermediate.
Formation of the Urea Group: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and fluorophenyl groups can influence its binding affinity and specificity, while the pyrrolidinone ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanoethyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-Cyanoethyl)-3-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
1-(2-Cyanoethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-19(7-3-6-17)15(22)18-12-9-14(21)20(10-12)13-5-2-4-11(16)8-13/h2,4-5,8,12H,3,7,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLZEDOCWLSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2875179.png)

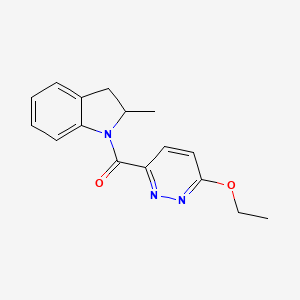
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)
![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)
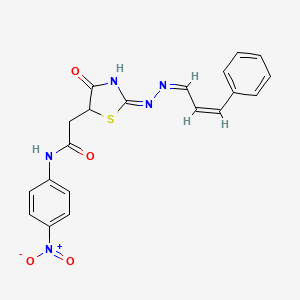


![3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)
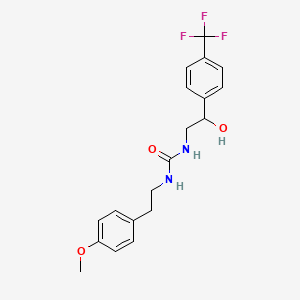
![3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2875201.png)
